3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid
CAS No.:
Cat. No.: VC16084239
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O4 |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | (E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+ |
| Standard InChI Key | BGNMSJBSPKDGNR-SNAWJCMRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)C=CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure comprises two functional units:
-
A 1H-imidazol-4-yl ring protected by a tert-butoxycarbonyl (Boc) group at the N1 position.
-
An (E)-acrylic acid side chain at the C3 position of the imidazole.
The Boc group () enhances solubility in organic solvents and prevents undesired nucleophilic attacks during synthetic reactions . The α,β-unsaturated carbonyl system in the acrylic acid moiety enables participation in Michael additions and Diels-Alder reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | (E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid |
| SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O |
| InChIKey | BGNMSJBSPKDGNR-SNAWJCMRSA-N |
| LogP (Predicted) | 0.01 |
| Polar Surface Area | 44.12 Ų |
The (E)-configuration of the acrylic acid double bond is critical for its reactivity, as confirmed by NMR and X-ray crystallography .
Synthesis and Preparation
Boc Protection of Imidazole
The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step prevents unwanted side reactions at the imidazole nitrogen during subsequent synthetic steps :
Common bases include 4-dimethylaminopyridine (DMAP) or sodium bicarbonate, with yields exceeding 85% .
Acrylic Acid Coupling
The acrylic acid moiety is introduced via Knoevenagel condensation or Heck coupling. For example, tert-butyl propiolate reacts with Boc-protected imidazole in the presence of DABCO to form the (E)-acrylate ester, which is hydrolyzed to the free acid using trifluoroacetic acid (TFA) :
Table 2: Optimization of Acrylate Formation
| Condition | Temperature | E:Z Ratio | Yield |
|---|---|---|---|
| tert-Butyl propiolate | −15°C | 9:1 | 78% |
| Methyl propiolate | 25°C | 3:1 | 65% |
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for angiotensin II receptor antagonists. By mimicking the C-terminal phenylalanine of angiotensin II, derivatives exhibit enhanced binding affinity to AT1 receptors. For instance, substitution with electron-rich heteroaryl groups improves in vivo potency by 10-fold compared to early analogs .
Polymer Science
Grafting poly(4-imidazole acrylic acid) onto polyurethane (PU) enhances antifungal activity and water compatibility. The imidazole groups disrupt fungal membranes, while carboxyl groups improve hydrophilicity, reducing contact angles from 98° to 42° .
Table 3: Antifungal Performance of Modified PU
| IA Content (wt%) | Fungal Growth Inhibition |
|---|---|
| 0 | 0% |
| 5 | 58% |
| 10 | 100% |
Comparison with Analogous Compounds
Unprotected Imidazole Acrylic Acids
Removing the Boc group (e.g., 3-(1H-imidazol-4-yl)acrylic acid, CAS 3465-72-3) increases reactivity but reduces solubility in nonpolar solvents. The unprotected form exhibits a lower LogP (−2.89 at pH 7.4) and higher metabolic instability .
Alternative Protecting Groups
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